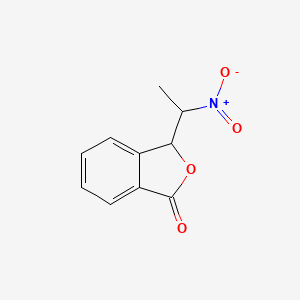

3-(1-nitroethyl)-2-benzofuran-1(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Nitroethyl)-2-benzofuran-1(3H)-one is a chemical compound with the molecular formula C10H9NO4 . It has a molecular weight of 207.18 g/mol .

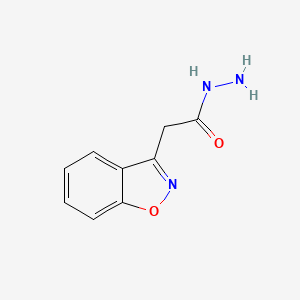

Molecular Structure Analysis

The molecular structure of 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one consists of a benzofuran ring attached to a nitroethyl group .Applications De Recherche Scientifique

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit a wide range of biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These compounds have garnered significant attention from the chemical and pharmaceutical research communities due to their potential as natural drug lead compounds. For example, novel macrocyclic benzofuran compounds with anti-hepatitis C virus activity have been identified, suggesting potential therapeutic applications for hepatitis C disease. Additionally, benzofuran derivatives have been developed as scaffold compounds for anticancer agents, highlighting their importance in drug discovery and development (Miao et al., 2019).

Chemical Synthesis

Recent advancements in the chemical synthesis of benzofuran rings have enabled the construction of complex benzofuran derivatives. Unique methods, such as free radical cyclization cascade and proton quantum tunneling, have been discovered, facilitating the synthesis of difficult-to-prepare polycyclic benzofuran compounds with high yield and fewer side reactions. These synthetic advancements are crucial for the development of benzofuran-based drugs and for exploring the full potential of benzofuran derivatives in various applications (Miao et al., 2019).

Antimicrobial Activity

Benzofuran derivatives have emerged as a privileged structure in the search for efficient antimicrobial candidates. Compounds such as psoralen, 8-methoxypsoralen, and angelicin, derived from benzofuran, have been utilized in the treatment of skin diseases like cancer or psoriasis. The unique structural features of benzofuran and its derivatives, combined with their broad spectrum of biological activities, make them promising candidates for developing new antimicrobial agents (Hiremathad et al., 2015).

Propriétés

IUPAC Name |

3-(1-nitroethyl)-3H-2-benzofuran-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6(11(13)14)9-7-4-2-3-5-8(7)10(12)15-9/h2-6,9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYFQGGRBDNRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C(=O)O1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80376977 |

Source

|

| Record name | 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-nitroethyl)-2-benzofuran-1(3H)-one | |

CAS RN |

79017-08-6 |

Source

|

| Record name | 3-(1-Nitroethyl)-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80376977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1303001.png)

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1303005.png)

![2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1303016.png)